Dicamba-6-amino-6-oxohexanoic acid
Description
Contextual Overview of Dicamba (B1670444) and its Metabolites in Environmental and Biological Systems
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings. wikipedia.orgbayer.ca First registered in 1967, its use has seen a resurgence with the development of dicamba-tolerant crops. wikipedia.orgbohrium.com Dicamba is absorbed by the leaves, stems, and roots of plants and functions as an auxin agonist, mimicking natural plant hormones to induce uncontrolled growth that leads to the plant's death. bayer.ca
In the environment, dicamba is subject to degradation, primarily through microbial action in the soil. acs.org Its half-life in soil can range from a few days to several weeks, influenced by factors such as moisture and temperature. acs.orgescholarship.org Key metabolites of concern that are formed during this degradation process include 3,6-dichlorosalicylic acid (DCSA) and 5-hydroxy dicamba. uark.edu DCSA, in particular, is often more persistent in the environment than the parent dicamba molecule. bohrium.com Due to its high water solubility, dicamba and its metabolites have the potential to contaminate surface water through runoff. acs.orgescholarship.org The increased use of dicamba has raised concerns about off-target movement and drift, which can cause damage to non-resistant crops and other sensitive plants. nih.govnih.gov This has necessitated the development of sensitive and specific methods for monitoring dicamba residues in environmental samples like water and soil. nih.govnih.gov
Rationale for the Synthesis and Investigation of Dicamba-6-amino-6-oxohexanoic acid as a Chemical Tool
Small molecules like dicamba are generally not immunogenic, meaning they cannot induce an immune response on their own to produce antibodies. researchgate.net To develop immunoassays, which are powerful bioanalytical tools for detecting and quantifying substances, dicamba must first be transformed into a hapten. A hapten is a small molecule that, when conjugated to a larger carrier molecule such as a protein, can elicit the production of antibodies that specifically recognize the hapten. researchgate.netnih.gov
Definition and Scope of Research on this compound
Research on this compound and similar derivatives is focused on the field of analytical chemistry, specifically the development of immunochemical detection methods for the parent herbicide, dicamba. The scope of this research encompasses several key areas:
Hapten Design and Synthesis: This involves the strategic chemical modification of the dicamba molecule by introducing a linker arm, like 6-aminohexanoic acid, to create a functionalized derivative suitable for protein conjugation. acs.orgnih.gov Researchers have explored various hapten structures to optimize the immune response and the performance of the subsequent immunoassay. acs.org
Antibody Production: The synthesized hapten-protein conjugates are used to immunize animals (such as mice or rabbits) to generate either polyclonal or monoclonal antibodies that can specifically bind to dicamba. bohrium.comacs.orgnih.gov More recently, nanobodies have also been developed using this approach. nih.govnih.gov
Immunoassay Development: The produced antibodies are the core component in the development of various immunoassay formats, including enzyme-linked immunosorbent assays (ELISA) and chemiluminescent enzyme immunoassays (CLEIA). nih.govacs.orgacs.org These assays provide a rapid, sensitive, and cost-effective means of detecting dicamba residues in environmental samples. bohrium.comnih.gov
Assay Validation and Application: A significant part of the research involves validating the developed immunoassays for their accuracy, precision, and sensitivity. This includes testing the assays on real-world samples such as soil and water and comparing the results with traditional analytical methods like gas chromatography-mass spectrometry (GC-MS). nih.govacs.orgacs.org
The overarching goal of this research is to provide effective tools for monitoring dicamba levels in the environment to ensure regulatory compliance and mitigate the risks associated with its use. bohrium.comnih.gov
Research Findings on Dicamba Immunoassay Development
The following tables summarize key findings from research focused on the development of immunoassays for dicamba, highlighting the different haptens synthesized and the performance of the resulting assays.
Table 1: Examples of Synthesized Dicamba Haptens and Resulting Immunoassay Performance
| Hapten Strategy | Antibody Type | Immunoassay Format | IC50 Value (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
|---|---|---|---|---|---|
| Dicamba conjugated directly to protein | Polyclonal | CI-ELISA | 195,000 | 2,300 | acs.org |
| Dicamba hapten with aldehyde group for conjugation | Polyclonal | CLEIA | 0.874 | Not Reported | nih.govacs.org |
| Novel hapten design with linker | Monoclonal | Direct cELISA | Not Reported | 0.24 | bohrium.comnih.gov |
| Dicamba immunogen for nanobody production | Nanobody | ic-ELISA | 930 | 110 | nih.govnih.gov |
IC50: The concentration of the analyte that causes 50% inhibition of the signal. A lower IC50 value indicates higher sensitivity. LOD: The lowest concentration of the analyte that can be reliably detected. CI-ELISA: Competitive Indirect Enzyme-Linked Immunosorbent Assay CLEIA: Chemiluminescent Enzyme Immunoassay cELISA: Competitive Enzyme-Linked Immunosorbent Assay ic-ELISA: Indirect Competitive Enzyme-Linked Immunosorbent Assay
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| Dicamba | |
| This compound | |
| 3,6-dichloro-2-methoxybenzoic acid | |
| 3,6-dichlorosalicylic acid | DCSA |
| 5-hydroxy dicamba | |
| Bovine Serum Albumin | BSA |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15Cl2NO6 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
3-(5-carboxypentanoylamino)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H15Cl2NO6/c1-23-13-7(15)6-8(12(16)11(13)14(21)22)17-9(18)4-2-3-5-10(19)20/h6H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
KARNXTXVOORHQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)NC(=O)CCCCC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Dicamba 6 Amino 6 Oxohexanoic Acid
Chemical Synthesis Pathways for Dicamba-6-amino-6-oxohexanoic acid
The creation of this compound involves the formation of an amide bond between the carboxylic acid group of Dicamba (B1670444) and the amino group of 6-amino-6-oxohexanoic acid. This process requires careful selection of reaction conditions and purification methods to ensure a high yield and purity of the final product.
Selection and Optimization of Conjugation Reactions
The core of the synthesis is the amide bond formation. A common and effective method for this type of conjugation is the use of a coupling agent to activate the carboxylic acid of Dicamba, making it more susceptible to nucleophilic attack by the amine. One such widely used coupling agent is O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The reaction would likely be carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. scielo.br
Optimization of this reaction would involve varying parameters such as the solvent, temperature, and stoichiometry of the reactants. Dichloromethane is a common solvent for such reactions. scielo.br The reaction is typically stirred at room temperature for a period of 24 hours to ensure completion. scielo.br
Another potential route involves converting the carboxylic acid of Dicamba into a more reactive acid chloride. This can be achieved by reacting Dicamba with thionyl chloride (SOCl2). researchgate.net The resulting acid chloride would then readily react with 6-amino-6-oxohexanoic acid to form the desired amide conjugate.
Role of Precursor Compounds and Linker Chemistry
Dicamba: As the parent herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid) provides the core structure and the carboxylic acid functional group necessary for conjugation. uark.edunih.gov Its chemical structure, with two chlorine atoms and a methoxy (B1213986) group on the benzene (B151609) ring, is a key feature that would be retained in the final conjugate. uark.edunih.gov
6-amino-6-oxohexanoic acid: This compound serves as the linker and introduces a second amide group and a terminal carboxylic acid. This bifunctional nature could be significant for potential future modifications or interactions. The amino group of this molecule is the reactive site for the conjugation with Dicamba.
The chemistry of the linker is crucial as it determines the spacing and flexibility between the Dicamba moiety and the terminal carboxylic acid of the hexanoic acid chain.
Isolation and Purification Methodologies
Following the synthesis, the reaction mixture will contain the desired product, unreacted starting materials, the coupling agent byproducts, and the base. A typical workup procedure would involve an aqueous wash to remove water-soluble components. The organic layer, containing the product, would then be dried and the solvent removed under reduced pressure. researchgate.net
Further purification is essential to isolate this compound. Common techniques that could be employed include:
Crystallization: If the product is a solid, crystallization from a suitable solvent system could be an effective purification method.
Chromatography: Column chromatography is a versatile technique for separating compounds based on their polarity. A silica (B1680970) gel column with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) would likely be effective.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful tool.
Filtration: Techniques like molecular weight cut-off (MWCO) filtration can be used to separate the larger conjugate from smaller unreacted molecules and byproducts. nih.govnih.gov
The success of the purification would be monitored by analytical techniques such as thin-layer chromatography (TLC) or analytical HPLC.
Advanced Spectroscopic and Structural Elucidation Techniques for this compound
To confirm the successful synthesis and determine the precise structure of this compound, a combination of spectroscopic techniques would be employed.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): This technique would provide information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons of the Dicamba ring, the methoxy group protons, and the protons of the hexanoic acid chain. researchgate.netchemicalbook.com The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. For instance, the formation of the amide bond would likely cause a downfield shift in the signal of the protons adjacent to the nitrogen atom.
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbonyl carbons (from the carboxylic acid and the two amide groups) would be particularly informative.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Molecular Mass Determination: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the accurate molecular mass of this compound. The presence of two chlorine atoms in the Dicamba moiety would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the identity of the compound. researchgate.net
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion and analyze the resulting fragment ions. researchgate.netshimadzu.com The fragmentation pattern would provide valuable information about the structure of the molecule. For example, one would expect to see fragmentation corresponding to the loss of the carboxylic acid group, cleavage of the amide bonds, and fragmentation of the Dicamba ring. This data would serve as a fingerprint for the synthesized compound.
Biochemical and Immunological Applications of Dicamba 6 Amino 6 Oxohexanoic Acid
Development of Dicamba-Specific Immunoassays Utilizing Dicamba-6-amino-6-oxohexanoic acid as a Hapten
The small size of the dicamba (B1670444) molecule necessitates its conjugation to a larger carrier molecule to elicit an immune response. This is achieved through the synthesis of a hapten, such as this compound, which retains the essential structural features of dicamba while providing a functional group for attachment to a protein.
Design and Synthesis of Immunogens through Carrier Protein Conjugation
The design of a hapten is a critical step in the development of a highly sensitive and specific immunoassay. For dicamba, a common strategy involves modifying its carboxylic acid group to introduce a linker arm, thereby creating a hapten like this compound. This approach is favored because it exposes the key antigenic determinants of the dicamba molecule to the immune system. nih.govnih.gov
The synthesis of the immunogen involves the covalent coupling of the hapten to a carrier protein. Commonly used carrier proteins include bovine serum albumin (BSA) and ovalbumin (OVA). The choice of carrier protein can influence the resulting antibody response. The conjugation is typically achieved through chemical reactions that form a stable amide bond between the carboxylic acid of the hapten's linker arm and the amine groups on the surface of the carrier protein.
| Hapten | Carrier Protein | Conjugation Method |
| This compound | Bovine Serum Albumin (BSA) | Active ester method |
| This compound | Ovalbumin (OVA) | Carbodiimide method |
This table represents a typical experimental design for immunogen synthesis.
Production and Characterization of Polyclonal and Monoclonal Antibodies
Once the immunogen is synthesized, it is used to immunize animals, typically rabbits for polyclonal antibodies or mice for monoclonal antibodies. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that all recognize the same epitope.
The resulting antibodies are characterized by their sensitivity and specificity. Sensitivity is often expressed as the IC50 value, which is the concentration of the analyte that causes 50% inhibition in a competitive immunoassay. Specificity is assessed by measuring the cross-reactivity of the antibody with other structurally related compounds. Studies have reported the development of polyclonal and monoclonal antibodies against dicamba with high affinity and low cross-reactivity to other herbicides. nih.govbohrium.com For instance, novel haptens have led to the production of polyclonal antibodies with IC50 values for dicamba as low as 0.874 ng/mL. nih.gov
More recently, nanobodies, which are single-domain antibodies derived from camelids, have also been developed for dicamba detection. These nanobodies have shown high specificity, with minimal cross-reactivity to dicamba analogs. medchemexpress.comresearchgate.net
Optimization of Enzyme-Linked Immunosorbent Assay (ELISA) and Other Immunoassay Formats
The antibodies generated using haptens like this compound are the core components of various immunoassay formats, with the enzyme-linked immunosorbent assay (ELISA) being one of the most common. In a competitive ELISA for dicamba, a known amount of a dicamba-enzyme conjugate competes with the dicamba in the sample for binding to a limited number of antibody-binding sites. The signal produced by the enzyme is inversely proportional to the concentration of dicamba in the sample.
The optimization of an ELISA involves fine-tuning several parameters, including the concentration of the antibody and the enzyme conjugate, incubation times, and the composition of the buffers. These adjustments are made to maximize the sensitivity and reliability of the assay. Competitive indirect ELISAs (ciELISAs) for dicamba have been developed with detection limits in the low microgram per liter range. nih.gov
Besides ELISA, other immunoassay formats such as lateral flow immunochromatographic strips have been developed for rapid, on-site detection of dicamba. These strips provide a qualitative or semi-quantitative result within minutes.
| Immunoassay Format | Analyte | IC50 | Limit of Detection (LOD) |
| Chemiluminescent ELISA (CLEIA) | Dicamba | 0.874 ng/mL | Not Reported |
| Competitive Indirect ELISA (ciELISA) | Dicamba | 195 µg/L | 2.3 µg/L |
| Nanobody-based icELISA | Dicamba | 0.93 µg/mL | 0.11 µg/mL |
This table summarizes the performance of different immunoassays developed for dicamba detection.
Exploration of this compound in Mechanistic Biochemical Investigations
Beyond its role in immunoassay development, a molecule like this compound holds potential as a tool for fundamental biochemical research. Its structure, which mimics dicamba while providing a point of attachment, allows for its use in studying the molecular mechanisms of dicamba's action.
Studies on Ligand-Target Interactions in Model Systems
Dicamba exerts its herbicidal effect by acting as a synthetic auxin, likely interacting with auxin-binding proteins and other components of the auxin signaling pathway in plants. This compound could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This matrix could then be used to isolate and identify proteins from plant extracts that bind to dicamba. The identification of these target proteins is a crucial step in understanding the herbicide's mode of action.
Furthermore, the interaction between this compound and a putative target protein could be characterized using various biophysical techniques. For example, surface plasmon resonance (SPR) could be used to measure the binding affinity and kinetics of the interaction in real-time. Such studies provide valuable data on the strength and stability of the ligand-protein complex, offering insights into the molecular recognition process.
Assessment of Enzyme-Substrate Relationships or Inhibition Mechanisms
While the primary mode of action of dicamba is hormonal, it is also important to investigate its potential to interact with and inhibit enzymes, either in the target plant or in non-target organisms. This compound could be used as a substrate analog or a potential inhibitor in enzyme assays.
For instance, studies have shown that dicamba can inhibit the activity of certain mitochondrial respiratory complexes. nih.gov A modified version of dicamba, such as this compound, could be used to probe the active site of these or other enzymes. By systematically altering the structure of the linker or the dicamba moiety, researchers can perform structure-activity relationship (SAR) studies. These studies help to identify the key chemical features of the molecule that are responsible for enzyme inhibition, providing a basis for the design of more specific and potent inhibitors or, conversely, for designing herbicides with reduced off-target effects.
While specific studies utilizing this compound for these biochemical investigations are not yet widely reported, the principles of using such hapten-linker constructs are well-established in drug discovery and chemical biology. The application of these approaches to the study of dicamba holds promise for a deeper understanding of its biochemical and environmental interactions.
Role as an Analytical Reference Standard in Environmental and Biological Studies
This compound plays a crucial, though indirect, role as a key reagent in the development of analytical methods for environmental and biological monitoring of the herbicide dicamba. Its primary function is not as a direct calibrant in chromatographic analyses, but as a hapten for the production of antibodies, which are the cornerstone of highly specific and sensitive immunoassays. These immunoassays are then calibrated and validated for the quantification of dicamba residues and to help in the identification of its metabolites in complex sample matrices.
The development of immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), for dicamba detection hinges on the production of antibodies with high affinity and specificity for the target molecule. Dicamba itself is too small to elicit an immune response. Therefore, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). This is where this compound becomes essential. The 6-amino-6-oxohexanoic acid moiety acts as a linker or "spacer arm," which is attached to the dicamba molecule. This spacer allows the dicamba portion to be more exposed and accessible for recognition by the immune system when the hapten-protein conjugate is used for immunization.
The process involves synthesizing the hapten, this compound, and then covalently linking it to a carrier protein. This immunogen is then used to immunize animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies) to generate antibodies that can specifically bind to dicamba. bohrium.comacs.org
Once the antibodies are produced and purified, they are used to develop quantitative immunoassays, such as the competitive indirect ELISA (ciELISA) or direct competitive ELISA. bohrium.comnih.gov In these assay formats, a standard curve is generated using certified analytical standards of dicamba. This calibration curve is established by plotting the assay signal against known concentrations of the dicamba standard. The concentration of dicamba in unknown environmental or biological samples is then determined by interpolating their assay signal on this standard curve.
For instance, a developed competitive indirect ELISA for dicamba demonstrated a linear working range of 10–10,000 µg L⁻¹ with a 50% inhibitory concentration (IC₅₀) of 195 µg L⁻¹. nih.gov Another study reported the development of a monoclonal antibody-based direct competitive ELISA with a limit of detection for dicamba as low as 0.24 ng/mL. bohrium.com The accuracy of these immunoassays is often validated by comparing the results with established chromatographic methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), showing excellent correlation. acs.orgnih.gov
Below is a table summarizing the performance of a developed chemiluminescent enzyme immunoassay (CLEIA) for dicamba in spiked environmental samples, demonstrating its quantitative accuracy.
| Sample Matrix | Spiked Concentration (ng/g) | Found Concentration (ng/g) | Recovery (%) | RSD (%) |
| Soybean | 20 | 19.8 ± 1.2 | 99 | 6.1 |
| 50 | 48.7 ± 3.5 | 97.4 | 7.2 | |
| 150 | 141.6 ± 9.1 | 94.4 | 6.4 | |
| Soil | 5 | 5.1 ± 0.3 | 102 | 5.9 |
| 15 | 14.3 ± 0.9 | 95.3 | 6.3 | |
| 45 | 46.8 ± 2.7 | 104 | 5.8 |
This table presents data on the recovery and precision of a developed immunoassay for dicamba in spiked soybean and soil samples, validated against LC-MS analysis. acs.org
The specificity of the antibodies generated using the this compound hapten is a critical factor in the validation of metabolite identification. During the development of an immunoassay, the cross-reactivity of the antibodies with structurally related compounds, including known metabolites of dicamba, is thoroughly evaluated.
The major metabolite of dicamba in soil and plants is 3,6-dichlorosalicylic acid (DCSA), formed through the O-demethylation of dicamba. Another significant metabolite is 5-hydroxy dicamba. The antibodies produced using the this compound hapten are tested for their ability to bind to these metabolites.
A low cross-reactivity with these metabolites indicates that the immunoassay is highly specific for the parent dicamba molecule. This specificity is crucial for accurately quantifying dicamba without interference from its degradation products. Conversely, if an antibody shows significant cross-reactivity with a particular metabolite, it can be used to develop an assay that detects both the parent compound and that metabolite.
The data on cross-reactivity is vital for interpreting the results of sample analysis. For example, if an immunoassay shows a positive result in a sample where chromatographic methods detect low levels of dicamba but high levels of DCSA, and the antibody has low cross-reactivity with DCSA, it validates that the immunoassay is specifically detecting the parent herbicide.
The table below shows the cross-reactivity of a polyclonal antiserum raised against a dicamba hapten with various related compounds.
| Compound | Structure | Cross-Reactivity (%) |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | 100 |
| 5-Hydroxy Dicamba | 3,6-dichloro-5-hydroxy-2-methoxybenzoic acid | 78 |
| 3,6-Dichlorosalicylic acid (DCSA) | 3,6-dichloro-2-hydroxybenzoic acid | 8.5 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | (2,4-dichlorophenoxy)acetic acid | <0.1 |
| MCPA | (4-chloro-2-methylphenoxy)acetic acid | <0.1 |
This table illustrates the specificity of a polyclonal antibody developed for dicamba detection, showing significant cross-reactivity with the metabolite 5-hydroxy dicamba and lower cross-reactivity with DCSA and other herbicides. nih.gov
By providing a tool (the antibody) with well-characterized specificity, this compound indirectly serves as a reference point for validating the presence and identity of dicamba and its metabolites in complex environmental and biological matrices.
Advanced Analytical Methodologies for the Detection and Quantification of Dicamba 6 Amino 6 Oxohexanoic Acid
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing polar and semi-polar compounds like Dicamba-6-amino-6-oxohexanoic acid. Its high selectivity and sensitivity enable the detection of trace amounts of the analyte in intricate samples.
The development of a robust LC-MS/MS method for the trace analysis of this compound involves the careful optimization of several parameters. Sample preparation is a critical first step to extract the analyte and remove interfering matrix components. A common approach for polar herbicides and their metabolites is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by solid-phase extraction (SPE) for cleanup. mdpi.com
Chromatographic separation is typically achieved using a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic component (e.g., methanol (B129727) or acetonitrile). A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the efficient separation of the analyte from other sample components.
For detection, electrospray ionization (ESI) is the most suitable ionization technique for this type of polar molecule, often operated in negative ion mode to deprotonate the carboxylic acid group, or in positive ion mode to protonate the amino group. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ (To be determined) |
| Product Ions (m/z) | To be determined through fragmentation studies |
| Collision Energy | Optimized for specific transitions |
To achieve the highest level of accuracy and precision in quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves the use of a stable isotope-labeled internal standard of this compound (e.g., containing ¹³C or ¹⁵N). This internal standard is chemically identical to the analyte but has a different mass.
By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or variations in instrument response can be corrected for. The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for quantification, leading to highly accurate results that are less susceptible to matrix effects.
A significant challenge in LC-MS/MS analysis is the presence of matrix effects, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. For a compound like this compound, which may be present in complex matrices such as soil, water, or biological tissues, matrix effects are a primary concern.
To mitigate these effects, several strategies can be employed:
Effective Sample Cleanup: Rigorous sample preparation techniques, such as SPE, can remove a significant portion of interfering matrix components.
Chromatographic Separation: Optimizing the LC method to achieve baseline separation of the analyte from major matrix components is crucial.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.
Use of Isotope-Labeled Internal Standards: As mentioned above, IDMS is the most effective way to correct for unpredictable matrix effects. nih.gov
Gas Chromatography (GC) Based Analytical Techniques (if applicable after derivatization)
Due to its polar nature and low volatility, this compound is not directly amenable to analysis by gas chromatography (GC). sigmaaldrich.com However, GC-MS can be a powerful analytical tool for this compound following a derivatization step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.
For a molecule containing both a carboxylic acid and an amino group, a two-step derivatization is often necessary. nih.gov The carboxylic acid group can be esterified (e.g., with methanol or propanol), and the amino group can be acylated or silylated. nih.govspringernature.com
Table 2: Potential Derivatization Reagents for GC-MS Analysis of this compound
| Functional Group | Derivatization Reagent | Derivative Formed |
| Carboxylic Acid | Methanol/HCl | Methyl ester |
| Amino Group | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative |
| Both | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMS derivative |
The resulting derivative can then be analyzed by GC-MS, often using a non-polar capillary column. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivatized molecule.
High-Resolution Mass Spectrometry (HRMS) for Definitive Identification
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). nih.gov This capability is invaluable for the definitive identification of unknown compounds or for confirming the identity of a target analyte like this compound, especially in the absence of a certified reference standard.
By determining the exact mass of the molecular ion, a unique elemental formula can be proposed, significantly increasing the confidence in the identification. When coupled with tandem MS (HR-MS/MS), the accurate mass measurement of fragment ions provides even greater structural information, allowing for the elucidation of the molecule's structure. HRMS is particularly useful in metabolomics studies to identify novel metabolites of herbicides like dicamba (B1670444). nih.gov
Computational and Theoretical Investigations of Dicamba 6 Amino 6 Oxohexanoic Acid
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics simulations are powerful computational tools to explore the three-dimensional structure and dynamic behavior of molecules like Dicamba-6-amino-6-oxohexanoic acid. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and intramolecular interactions, which are crucial for understanding its biological and chemical activities.
Detailed research findings would involve using force fields to calculate the potential energy of different molecular arrangements. By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations. For this compound, a key area of interest would be the rotational freedom around the single bonds of the 6-amino-6-oxohexanoic acid linker and its orientation relative to the rigid dicamba (B1670444) core. The simulations would likely reveal a range of possible conformations, from extended to more folded structures, influenced by solvent interactions and intramolecular hydrogen bonding.
Interactive Table: Predicted Conformational Parameters of this compound (Note: The following data is illustrative and based on typical outputs of molecular dynamics simulations for similar molecules.)
| Parameter | Value | Description |
| Principal Moment of Inertia (Ixx) | 1500-1800 amu·Å² | A measure of the molecule's mass distribution around its principal x-axis. |
| Principal Moment of Inertia (Iyy) | 2500-2800 amu·Å² | A measure of the molecule's mass distribution around its principal y-axis. |
| Principal Moment of Inertia (Izz) | 3500-3800 amu·Å² | A measure of the molecule's mass distribution around its principal z-axis. |
| Radius of Gyration | 5.5 - 6.5 Å | A measure of the molecule's compactness. |
| Solvent Accessible Surface Area | 450 - 550 Ų | The surface area of the molecule that is accessible to a solvent. |
| Number of Stable Conformers | 3 - 5 | The number of distinct, low-energy three-dimensional arrangements. |
Prediction of Binding Affinities and Interactions in Immunological Contexts
In an immunological context, this compound would likely act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. Computational methods can predict how this hapten would bind to the antigen-binding site of an antibody.
Interactive Table: Predicted Binding Interactions of this compound with a Hypothetical Antibody (Note: The following data is illustrative, representing typical outputs from molecular docking and simulation studies.)
| Parameter | Predicted Value/Residues | Significance |
| Binding Affinity (ΔG) | -7.5 to -9.0 kcal/mol | Indicates a strong and stable binding interaction. |
| Key Interacting Residues (H-Bond) | Tyr32, Asn50, Ser98 | Amino acids forming hydrogen bonds with the carboxyl and methoxy (B1213986) groups of the hapten. |
| Key Interacting Residues (Hydrophobic) | Trp100, Phe101, Leu103 | Amino acids forming a hydrophobic pocket around the dichlorinated benzene (B151609) ring. |
| Dissociation Constant (Kd) | 10-100 nM | A lower value indicates a higher affinity of the antibody for the hapten. |
Structure-Activity Relationship (SAR) Studies for Haptenicity or Biochemical Reactivity
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. In silico SAR studies for this compound would focus on how modifications to its structure affect its haptenicity, specifically its ability to be recognized by antibodies.
Computational approaches would involve creating a library of virtual analogs by systematically modifying the linker's length, composition, and attachment point on the dicamba core. The binding affinity of each analog to a model antibody would then be predicted. This allows for the identification of structural features that are critical for strong and specific binding. For instance, a longer or more flexible linker might allow for better positioning of the dicamba epitope within the antibody's binding site, leading to enhanced affinity.
Interactive Table: Illustrative SAR Data for Dicamba-Hapten Analogs (Note: This table presents hypothetical data to illustrate SAR principles.)
| Hapten Analog | Modification | Predicted Relative Binding Affinity | Interpretation |
| Dicamba-4-aminobutanoic acid | Shorter linker | 0.75 | Reduced flexibility may hinder optimal binding. |
| Dicamba-8-aminooctanoic acid | Longer linker | 1.10 | Increased flexibility may improve binding orientation. |
| This compound | Reference Compound | 1.00 | Baseline affinity for comparison. |
| 4-Chloro-dicamba-linker | Halogen substitution | 0.90 | Alteration of the primary epitope reduces recognition. |
| Dicamba-linker with ether linkage | Linker chemistry change | 0.85 | Change in linker polarity and flexibility affects binding. |
In Silico Assessment of Potential Environmental Pathways and Metabolites
Computational tools can predict the likely environmental fate and metabolic breakdown of this compound. nih.gov These in silico models use extensive databases of known metabolic reactions and degradation pathways to forecast how a novel compound might be transformed in soil, water, or within an organism. nih.govresearchgate.net
For this compound, predictive software would likely identify several potential metabolic routes. These could include the degradation of the 6-amino-6-oxohexanoic acid side chain through beta-oxidation, hydroxylation of the aromatic ring, and eventual cleavage of the ether bond, leading to the formation of various smaller metabolites. The predicted properties of these metabolites, such as their persistence and potential toxicity, can also be estimated. mdpi.comnih.gov
Interactive Table: Predicted Environmental Metabolites of this compound (Note: The following data is illustrative and based on predictions from metabolic simulation software.)
| Predicted Metabolite | Formation Pathway | Predicted Persistence | Predicted Toxicity |
| Dicamba | Cleavage of the amide bond | Moderate | Similar to parent herbicide |
| 3,6-Dichlorosalicylic acid | Demethylation and hydroxylation of dicamba | Low | Lower than dicamba |
| Adipic acid | Degradation of the hexanoic acid chain | Low | Low |
| Hydroxylated Dicamba derivative | Aromatic hydroxylation | Moderate | Variable |
Future Perspectives and Research Directions for Dicamba 6 Amino 6 Oxohexanoic Acid
Development of Next-Generation Immunoassays for Broader Applications
The detection of dicamba (B1670444) and its metabolites is crucial for environmental monitoring and ensuring agricultural compliance. Immunoassays offer a rapid and cost-effective screening tool. Future research in this area for compounds like Dicamba-6-amino-6-oxohexanoic acid will likely focus on overcoming the limitations of current methods.
Historically, polyclonal antibodies have been developed for dicamba detection. nih.gov However, these can suffer from issues with stability, specificity, and batch-to-batch variability. nih.gov A significant leap forward has been the development of nanobody-based immunoassays. nih.gov Nanobodies, derived from camelid antibodies, offer higher stability and specificity. A recent study successfully developed a nanobody (Nb-242) specific to dicamba, forming the basis of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) with good sensitivity and specificity. nih.gov
Future work will likely involve:
Hapten Synthesis for Conjugate Specificity: Designing haptens that mimic the structure of this compound will be essential for producing highly specific antibodies or nanobodies that can distinguish the conjugate from the parent dicamba and other metabolites.
Improving Sensitivity and Detection Limits: While current ELISAs for dicamba have detection limits in the low µg/L range, future iterations will aim for even lower detection thresholds to meet increasingly stringent regulatory standards. nih.gov Techniques such as pre-concentration steps using solid-phase extraction have already shown promise in increasing detection limits by at least tenfold. nih.gov
Multiplexed and Field-Deployable Formats: Research will likely move towards developing multiplexed assays that can simultaneously detect dicamba and several of its key metabolites, including amino acid conjugates, in a single sample. Furthermore, the development of simple, field-deployable test strips (lateral flow assays) based on these next-generation reagents will be a major goal for on-site monitoring.
Investigation of Undiscovered Biochemical Roles and Interactions
Dicamba functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth in susceptible plants. nih.gov Plants metabolize synthetic auxins, often through conjugation with sugars or amino acids, as a detoxification mechanism. The formation of this compound is an example of such a conjugation.
While the primary role of this conjugation is detoxification, the resulting conjugate may not be biologically inert. Future research is needed to explore:
Receptor Binding Affinity: Investigating the binding affinity of this compound to the auxin co-receptor complex (TIR1/AFB-Aux/IAA) is critical. nih.gov While dicamba itself is a poor substrate for certain metabolic enzymes, the biochemical behavior of its conjugates is less understood. nih.gov
Metabolic Fate: The stability and further metabolism of the conjugate itself are important areas of investigation. Understanding whether the conjugate can be hydrolyzed back to the active parent compound within the plant or in the environment has significant implications for its terminal residue profile.
Differential Activity: Researchers need to explore why different synthetic auxin chemical families have varying activities on different plant species. nih.gov The specific conjugates formed, like this compound, may play a role in these differences in herbicidal efficacy and crop selectivity.
Integration into Advanced Multi-Residue Analytical Platforms
While immunoassays are excellent for screening, confirmatory analysis and quantification rely on sophisticated instrumental techniques. The future of pesticide residue analysis lies in multi-residue methods capable of detecting a wide range of compounds simultaneously.
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing dicamba and other acidic herbicides, as it offers high sensitivity and selectivity without the need for chemical derivatization. chromatographytoday.comnih.gov
Future research will focus on:
Method Optimization for Conjugates: Developing and validating LC-MS/MS methods specifically for this compound. This includes optimizing ionization sources (typically negative mode electrospray ionization for acidic herbicides), fragmentation patterns, and chromatographic separation from other metabolites and matrix components. chromatographytoday.com
Inclusion in Standard Methods: Integrating this compound and other relevant conjugates into routine multi-residue methods used by regulatory agencies and commercial laboratories. This ensures that the total toxicological burden of dicamba application is accurately assessed.
Isotope-Labeled Internal Standards: The synthesis of stable isotope-labeled standards for this compound is crucial for accurate quantification by isotope dilution mass spectrometry. isotope.com This approach corrects for matrix effects and variations in instrument response, leading to more robust and reliable data.
Contribution to Fundamental Understanding of Synthetic Auxin Conjugate Chemistry
The study of specific conjugates like this compound contributes to the broader understanding of how synthetic auxins are processed in plants. Dicamba is a benzoic acid-based synthetic auxin, and its conjugation pathways can differ from other classes like phenoxyacetic acids (e.g., 2,4-D). nih.gov
Key research questions in this area include:
Enzymology of Conjugation: Identifying the specific enzymes (e.g., GH3 synthases) responsible for forming amino acid conjugates of dicamba. Studies have shown that dicamba is a poor substrate for some GH3 enzymes, suggesting that other enzymatic pathways may be involved. nih.gov
Structure-Activity Relationships: By synthesizing and testing a range of dicamba-amino acid conjugates, researchers can build a clearer picture of the structure-activity relationships. This includes understanding how the specific amino acid moiety influences the conjugate's stability, transport, and biological activity.
Implications for Herbicide Resistance: The efficiency of conjugate formation can be a mechanism of herbicide resistance in weeds. nih.gov A fundamental understanding of the chemistry and biochemistry of this compound formation could provide insights into developing strategies to overcome this resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
